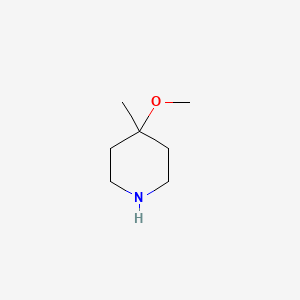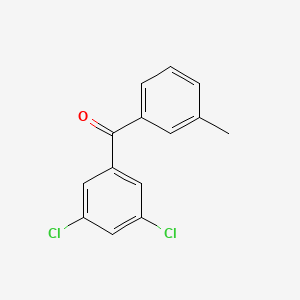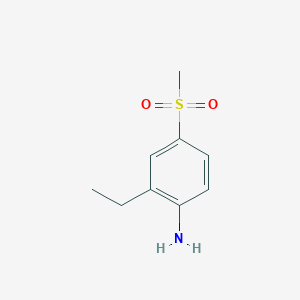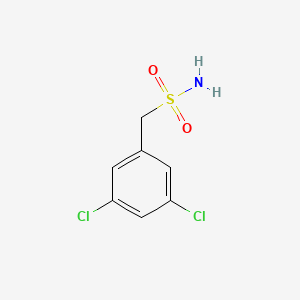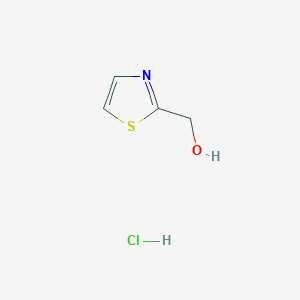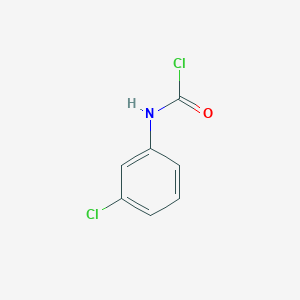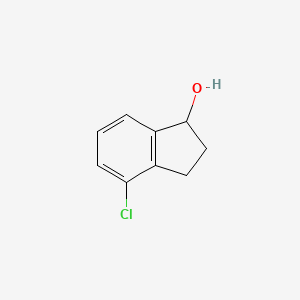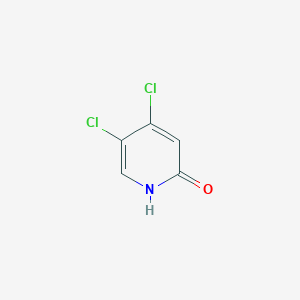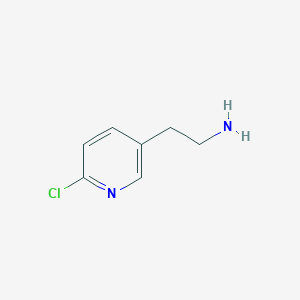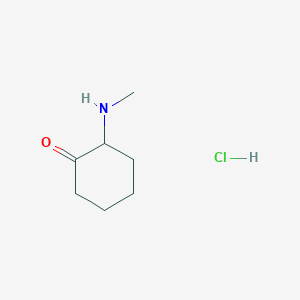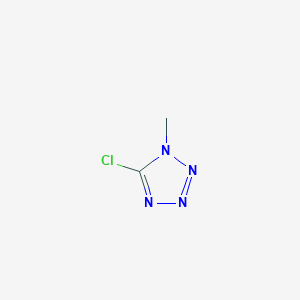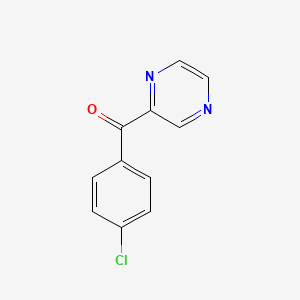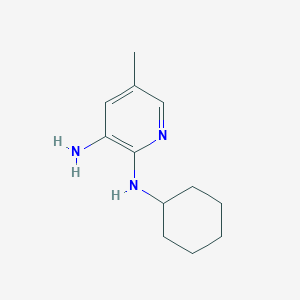
2-N-cyclohexyl-5-methylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine involves bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator. The reaction proceeds via free radical initiation .
Chemical Reactions Analysis
The bromination of MPE is a key step in the synthesis of imidazolinones. The reaction is exothermic, and its kinetics follow the rate equation: (r = 3.26 \times 10^6 \exp(-37.02/RT) \cdot [NBS]^{1.52}) .
Scientific Research Applications
Metallo-Helicate Hosts for Anionic Guests
Goetz and Kruger (2006) explored the use of various rigid aromatic diamines, including 1,1-bis(4-aminophenyl)cyclohexane, to form dinuclear triple helicate complexes on coordination with Fe(II). These complexes exhibited potential for binding guest species within their intrahelical cavity, indicating potential applications in host-guest chemistry and molecular recognition (Goetz & Kruger, 2006).
Synthesis and Properties of Ethyl 7-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrido [2,3-d]pyrimidine-5-Carboxylate
Śladowska, Bartoszko-Malik, and Zawisza (1990) conducted a study on the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates. This research contributed to the development of new derivatives with potential pharmaceutical applications (Śladowska et al., 1990).
Host Compounds for Purification of Pyridine Mixtures
Barton, Caira, Jooste, and Hosten (2020) investigated the use of trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine and related compounds for the purification of various pyridine mixtures. Their research highlighted the potential of these host compounds in separating complex chemical mixtures through host-guest chemistry (Barton et al., 2020).
Photophysics and Electrochemistry of Cyclometalated Iridium(III) Bipyridyl–Phenylenediamine Complexes
Law et al. (2014) presented a study on cyclometalated iridium(III) bipyridyl–phenylenediamine complexes. Their research explored the photophysical properties and potential applications of these complexes in sensing and imaging, particularly in detecting intracellular nitric oxide (Law et al., 2014).
Reactions of β-Ketoesters with 2,3-Diaminopyridine and Its Derivatives
Israel and Jones (1973) studied the condensation of β-ketoesters with 2,3-diaminopyridine and its derivatives, contributing to the understanding of cyclization reactions in organic chemistry. This research provides insight into the synthesis of diazepinones, useful in various chemical syntheses (Israel & Jones, 1973).
Group 4 Metal Diazaallyls Based on Trans-1,2-Diaminocyclohexane
Crust, Munslow, and Scott (2005) explored the amination of 1-bromo-2-methylpyridine with trans-1,2-diaminocyclohexane, leading to the formation of bis(aminopyridinato) alkyl complexes. These complexes have potential applications in organometallic chemistry and catalysis (Crust, Munslow, & Scott, 2005).
properties
IUPAC Name |
2-N-cyclohexyl-5-methylpyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-9-7-11(13)12(14-8-9)15-10-5-3-2-4-6-10/h7-8,10H,2-6,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKUQSVGLJCCFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC2CCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-cyclohexyl-5-methylpyridine-2,3-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

